8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H12BrN . It has a molecular weight of 226.12 .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydroquinoline core with a bromine atom at the 8th position and a methyl group at the 1st position .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 226.12 and a molecular formula of C10H12BrN .Scientific Research Applications
Chemical Synthesis and Modification
- Synthesis of Dihydropyrroloquinolines : The use of 8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline in chemical synthesis is highlighted by its role in creating dihydropyrroloquinolines. A palladium(II) chloride catalyst facilitates the heteroannulation process, allowing for the incorporation of various substituents including bromo, cyano, and ester groups (Marchand et al., 2005).
Advanced Material Research
- Red Alga Derivatives : Research on the red alga Rhodomela confervoides has led to the discovery of new bromophenols and brominated tetrahydroisoquinolines. These compounds, derived from algal extracts, demonstrate the potential of this compound in natural product chemistry and material research (Ma et al., 2007).
Medicinal Chemistry Applications
- Synthesis of Antidepressant Compounds : The compound plays a significant role in the synthesis of new tetrahydroisoquinoline derivatives, which have been evaluated for their potential in inhibiting dopamine uptake and exhibiting dopaminomimetic properties. This research indicates its relevance in the development of antidepressant medications (Zára-Kaczián et al., 1986).
Pharmaceutical Research
- PET Imaging Agent Synthesis : The compound is instrumental in the radiosynthesis of a dopamine D1 receptor antagonist, used in PET (Positron Emission Tomography) imaging. This highlights its application in the development of diagnostic agents in neurology (Kassiou et al., 1994).
Photoreactive Compound Research
- Photochemical Applications : this compound has been studied for its photochemical properties, especially as a photoremovable protecting group. This research is crucial in the development of light-sensitive compounds used in biological and chemical studies (Zhu et al., 2006).
Mechanism of Action
Target of Action
It is known that tetrahydroquinoline derivatives can interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Tetrahydroquinoline derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to influence various biochemical pathways due to their interactions with different biological targets .
Result of Action
Tetrahydroquinoline derivatives are known to exhibit diverse biological activities, which can be attributed to their interactions with various biological targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline . These factors can include pH, temperature, presence of other substances, and more.
Properties
IUPAC Name |
8-bromo-1-methyl-3,4-dihydro-2H-quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-12-7-3-5-8-4-2-6-9(11)10(8)12/h2,4,6H,3,5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGUTTOYYOYVIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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